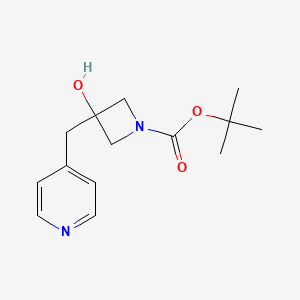
3-ヒドロキシ-3-(ピリジン-4-イルメチル)アゼチジン-1-カルボン酸tert-ブチル
概要
説明
Tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities. This compound, in particular, features a tert-butyl ester group, a hydroxy group, and a pyridin-4-ylmethyl substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research.
科学的研究の応用
Tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
Introduction of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be introduced via nucleophilic substitution reactions. For instance, a pyridine derivative can be reacted with a suitable electrophile to form the desired substituent.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution can introduce various functional groups at the pyridin-4-ylmethyl position.
作用機序
The mechanism of action of tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and pyridin-4-ylmethyl substituent play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride
- Tert-butyl 3-hydroxypropionate
- Tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy group, pyridin-4-ylmethyl substituent, and tert-butyl ester group allows for versatile modifications and applications in various fields of research and industry.
特性
IUPAC Name |
tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-13(2,3)19-12(17)16-9-14(18,10-16)8-11-4-6-15-7-5-11/h4-7,18H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYNWZDHNQCITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
![2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid](/img/structure/B1374163.png)





![Octahydropyrano[3,4-b]thiomorpholine](/img/structure/B1374175.png)

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)


![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)

